molecular formula C13H20BrNO3S2 B13140683 (S)-Methyl3-(4-bromothiophen-2-yl)-3-((R)-1,1-dimethylethylsulfinamido)butanoate

(S)-Methyl3-(4-bromothiophen-2-yl)-3-((R)-1,1-dimethylethylsulfinamido)butanoate

Cat. No.: B13140683
M. Wt: 382.3 g/mol
InChI Key: OZXWDHJWUUVVFL-SZQRVLIRSA-N
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Description

(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate is a complex organic compound characterized by its unique structural features. This compound contains a bromothiophene moiety, a sulfinamide group, and a butanoate ester, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Sulfinamide Group: The sulfinamide group can be introduced via a reaction between a suitable amine and a sulfinyl chloride.

    Esterification: The final step involves esterification to form the butanoate ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

(S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 3-(4-chlorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate
  • (S)-Methyl 3-(4-fluorothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate

Uniqueness

The uniqueness of (S)-Methyl 3-(4-bromothiophen-2-yl)-3-(®-1,1-dimethylethylsulfinamido)butanoate lies in its specific bromothiophene moiety, which imparts distinct chemical and biological properties compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H20BrNO3S2

Molecular Weight

382.3 g/mol

IUPAC Name

methyl (3S)-3-(4-bromothiophen-2-yl)-3-(tert-butylsulfinylamino)butanoate

InChI

InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20?/m0/s1

InChI Key

OZXWDHJWUUVVFL-SZQRVLIRSA-N

Isomeric SMILES

C[C@](CC(=O)OC)(C1=CC(=CS1)Br)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br

Origin of Product

United States

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